molecular formula C20H22N2O5S B2502078 N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899963-69-0

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2502078
CAS No.: 899963-69-0
M. Wt: 402.47
InChI Key: IBROYXCNLSJLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a sulfonamide-based benzamide derivative characterized by a 1,3-benzodioxole moiety and a cyclopentyl(methyl)sulfamoyl substituent. This compound is structurally designed to leverage the sulfonamide group’s role in hydrogen bonding and hydrophobic interactions, while the benzodioxole ring enhances metabolic stability and bioavailability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-22(16-4-2-3-5-16)28(24,25)17-9-6-14(7-10-17)20(23)21-15-8-11-18-19(12-15)27-13-26-18/h6-12,16H,2-5,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBROYXCNLSJLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the cyclopentyl and sulfamoyl groups. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent variations, synthesis pathways, biological activities, and computational docking insights.

Structural and Functional Analogues

Compound Name Key Structural Features Synthesis Highlights Biological Activity/Target Source
Target Compound 1,3-Benzodioxol-5-yl; cyclopentyl(methyl)sulfamoyl Multi-step sulfonamide coupling Not explicitly reported (inference from analogs)
LMM5 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide Purchased (Life Chemicals F2368-0617) Antifungal (C. albicans MIC: 16 μg/mL)
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Purchased (Life Chemicals F2832-0099) Antifungal (C. albicans MIC: 32 μg/mL)
(E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) Dihydroartemisinin moiety; sulfamoyl vinyl group Multi-step synthesis (40% yield) Antimalarial/anticancer (inference from artemisinin core)
4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (162) 1,3-Benzodioxol-5-yl; biphenyl-sulfonamido 3-step synthesis (81% yield) Dual 5-LOX/mPGES-1 inhibition (anti-inflammatory)

Key Observations

Substituent Impact on Bioactivity: The cyclopentyl(methyl)sulfamoyl group in the target compound may offer a balance between hydrophobicity and steric bulk compared to LMM11’s cyclohexyl(ethyl)sulfamoyl group. albicans vs. LMM5 (16 μg/mL) . The 1,3-benzodioxole moiety in both the target compound and compound 162 enhances metabolic stability by resisting oxidative degradation, a critical feature for oral bioavailability .

Synthetic Complexity :

  • The target compound’s synthesis likely involves sulfonamide coupling similar to compound 162 , which achieved an 81% yield using lithium hydroxide-mediated hydrolysis . In contrast, analogs like 6e with complex artemisinin-derived structures show lower yields (40%), highlighting synthetic challenges .

Biological Targets :

  • Sulfonamide benzamides primarily target enzymes or receptors via sulfonamide-protein interactions. For example, compound 162 inhibits 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in inflammation .
  • The target compound’s lack of an oxadiazole ring (present in LMM5/LMM11) may reduce antifungal activity but improve selectivity for other targets, such as kinases or proteases .

Computational Insights :

  • Docking studies using Glide (–7) suggest that sulfonamide-based benzamides achieve high docking accuracy (RMSD <1 Å in 50% of cases) due to their rigid aromatic cores and hydrogen-bonding sulfonamide groups . The target compound’s cyclopentyl group may optimize hydrophobic enclosure in binding pockets, a critical factor in Glide’s XP scoring .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzodioxole ring, a cyclopentyl group, and a sulfamoyl moiety. The synthesis typically involves several steps:

  • Formation of the Benzodioxole Ring : Achieved through cyclization reactions involving catechol derivatives.
  • Introduction of Cyclopentyl Group : Utilizes cyclopentyl halides in nucleophilic substitution reactions.
  • Sulfamoyl Group Attachment : Involves coupling reactions to introduce the sulfamoyl group onto the benzamide structure.

The synthesis conditions are optimized for yield and purity, often employing automated synthesis platforms to enhance efficiency .

Anticancer Properties

Recent studies have investigated the anticancer potential of benzodioxole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds derived from benzodioxole showed IC50 values ranging from 26 to 65 µM against different cancer cell lines .
  • Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory and Antimicrobial Activities

Benzodioxole derivatives are also explored for their anti-inflammatory and antimicrobial properties:

  • Inhibition of Inflammatory Pathways : Compounds have demonstrated the ability to modulate inflammatory responses in vitro .
  • Antimicrobial Efficacy : Some derivatives have been shown to possess antibacterial properties, making them potential candidates for treating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, such as α-amylase, which is crucial in carbohydrate metabolism .
  • Receptor Modulation : It may bind to receptors involved in inflammation and cancer progression, altering downstream signaling pathways.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerIC50 values: 26–65 µM
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialEffective against certain bacteria

Case Study Insights

A study on the antidiabetic effects of related benzodioxole compounds revealed significant reductions in blood glucose levels in diabetic mice models. This underscores the potential therapeutic applications of compounds with similar structures in managing diabetes .

Q & A

Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide?

Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzodioxol-5-amine intermediate via nucleophilic substitution or reductive amination .
  • Step 2: Sulfamoylation of the benzamide core using cyclopentyl(methyl)amine and sulfur trioxide derivatives under inert conditions .
  • Step 3: Final coupling via amide bond formation, employing coupling agents like EDC/HOBt in anhydrous DMF .

Critical parameters:

ParameterOptimal Range
Temperature0–5°C (Step 1), 25–40°C (Step 3)
SolventDichloromethane (Step 1), DMF (Step 3)
CatalystTriethylamine (Step 2), DMAP (Step 3)
Yield60–75% (overall)

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1H^1H/13C^{13}C NMR to verify benzodioxol and sulfamoyl moieties. Key peaks:
    • Benzodioxol: δ 6.8–7.2 ppm (aromatic protons), δ 95–105 ppm (sp³ carbons) .
    • Sulfamoyl: δ 3.1–3.5 ppm (cyclopentyl-CH3_3) .
  • Purity Assessment : HPLC with C18 column (90:10 acetonitrile/water, 0.1% TFA); retention time ~12.3 min .
  • Mass Spectrometry : ESI-MS expected [M+H]+^+ at m/z 445.2 (calculated) .

Q. How can researchers address solubility challenges in pharmacological assays?

  • Solvent Systems : Use DMSO (≤5% v/v) for stock solutions; dilute in PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays .
  • Formulation Strategies : Co-solvents (PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Functional Group Modifications :
    • Replace cyclopentyl with cyclohexyl to assess steric effects on sulfamoyl binding .
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzodioxol ring to evaluate electronic impacts .
  • Biological Evaluation : Test modified analogs against target enzymes (e.g., carbonic anhydrase) via fluorimetric assays .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Anti-inflammatory : Murine collagen-induced arthritis (CIA) model; dose 10–50 mg/kg/day orally .
  • Antimicrobial : Murine systemic candidiasis model; monitor fungal load in kidneys via qPCR .
  • Pharmacokinetics : Rats (Sprague-Dawley) for bioavailability studies; plasma analysis via LC-MS/MS .

Q. How to resolve discrepancies in reported biological activity data?

  • Case Example : Conflicting IC50_{50} values in enzyme inhibition assays may arise from:
    • Assay Conditions : pH (optimum 7.4 vs. 6.8) or ionic strength variations .
    • Impurity Profiles : HPLC-MS to identify byproducts (e.g., des-methyl analogs) .
  • Mitigation : Use orthogonal assays (e.g., SPR for binding affinity) and standardize protocols across labs .

Q. What strategies optimize yield in large-scale synthesis?

  • Process Chemistry :

    • Replace batch reactions with flow chemistry for sulfamoylation (improves mixing and heat transfer) .
    • Purify intermediates via recrystallization (ethanol/water) to ≥98% purity before coupling .
  • Scale-Up Data :

    ParameterLab Scale (10 g)Pilot Scale (1 kg)
    Yield65%58%
    Purity97%94%
    Cost$120/g$85/g

Q. How to identify off-target interactions in mechanistic studies?

  • Proteome Profiling : Use affinity chromatography with immobilized compound + MS/MS identification .
  • Computational Screening : Molecular docking against DrugBank 5.0 to predict kinase or GPCR off-targets .

Q. What are the stability profiles under varying storage conditions?

  • Accelerated Stability Testing :

    ConditionDegradation (28 days)
    40°C/75% RH8% loss (HPLC)
    25°C/dark<2% loss
  • Recommendation : Store at –20°C in amber vials with desiccant .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HeLa) with 10 μM compound, lyse, and quantify target protein stability via Western blot .
  • Fluorescence Polarization : Competitive binding assays with FITC-labeled probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.